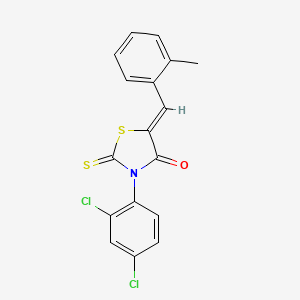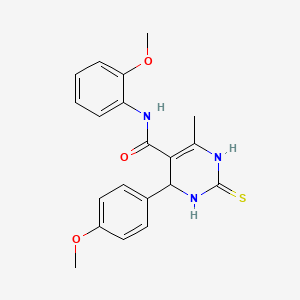![molecular formula C16H10BrF6NO2 B4932845 N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the benzamide family and has a unique chemical structure that makes it an attractive candidate for various research studies.
Mécanisme D'action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide involves the inhibition of certain enzymes that are essential for various biological processes. Specifically, this compound has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Some of these effects include:
1. Anti-cancer activity: This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines.
2. Neuroprotective effects: this compound has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of various neurodegenerative disorders.
3. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: This compound can be synthesized with high purity, making it suitable for various research studies.
2. Potent activity: this compound exhibits potent activity against various biological targets, making it an attractive candidate for drug discovery studies.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which may limit its applications in certain research studies.
2. Toxicity: This compound may exhibit toxicity at high concentrations, which may limit its applications in certain research studies.
Orientations Futures
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has several potential future directions for research. Some of these directions include:
1. Drug discovery: This compound can be used as a lead compound for the development of novel drugs with potent activity against various biological targets.
2. Cancer research: this compound may have potential applications in the treatment of various types of cancer.
3. Neuroscience research: This compound may have potential therapeutic applications in the treatment of various neurodegenerative disorders.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, neuroscience research, and drug discovery. Its unique chemical structure and potent activity make it an attractive candidate for various research studies. While this compound has several advantages for lab experiments, it also has some limitations that may need to be addressed in future studies. Overall, this compound has significant potential for future research and may have important implications for various scientific fields.
Méthodes De Synthèse
The synthesis method for N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with 3,5-bis(trifluoromethyl)aniline in the presence of a suitable coupling agent. The reaction is typically carried out under mild reaction conditions and yields a high purity product.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide has been extensively studied for its potential applications in various scientific fields. Some of the areas of research where this compound has been used include:
1. Cancer Research: this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
2. Neuroscience Research: This compound has also been studied for its potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in the treatment of various neurodegenerative disorders.
3. Drug Discovery: this compound has been used as a lead compound for the development of novel drugs. Its unique chemical structure makes it an attractive candidate for drug discovery studies.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF6NO2/c1-26-13-3-2-8(4-12(13)17)14(25)24-11-6-9(15(18,19)20)5-10(7-11)16(21,22)23/h2-7H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIIGPGJQSTUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)

![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
